molecular formula C13H18O3 B1596196 2-Butoxyethyl benzoate CAS No. 5451-76-3

2-Butoxyethyl benzoate

Cat. No.: B1596196
CAS No.: 5451-76-3
M. Wt: 222.28 g/mol
InChI Key: NMBQBIACXMPEQB-UHFFFAOYSA-N
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Description

2-Butoxyethyl benzoate is an organic compound with the molecular formula C13H18O3. It is an ester formed from benzoic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyethyl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-butoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethyl benzoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce benzoic acid and 2-butoxyethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

    Oxidation: Under oxidative conditions, the compound can be converted to corresponding carboxylic acids and alcohols.

Major Products Formed:

    Hydrolysis: Benzoic acid and 2-butoxyethanol.

    Transesterification: New esters and alcohols depending on the reactants used.

    Oxidation: Carboxylic acids and alcohols.

Scientific Research Applications

2-Butoxyethyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is utilized in the preparation of various biological assays and experiments.

    Medicine: It serves as an ingredient in pharmaceutical formulations due to its solubility properties.

    Industry: It is employed in the manufacturing of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism by which 2-butoxyethyl benzoate exerts its effects involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release benzoic acid and 2-butoxyethanol, which can then participate in further biochemical pathways. The compound’s solubility properties also make it effective in dissolving other substances, facilitating various chemical reactions.

Comparison with Similar Compounds

    2-Butoxyethanol: An organic compound with similar solvent properties but lacks the ester functional group.

    Butyl benzoate: Another ester of benzoic acid but with a different alcohol component.

    Ethyl benzoate: An ester formed from benzoic acid and ethanol, used in similar applications but with different chemical properties.

Uniqueness: 2-Butoxyethyl benzoate is unique due to its combination of the butoxyethyl group and the benzoate ester, providing distinct solubility and reactivity characteristics that are advantageous in various applications.

Properties

IUPAC Name

2-butoxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-9-15-10-11-16-13(14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBQBIACXMPEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863546
Record name Ethanol, 2-butoxy-, 1-benzoate
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Molecular Weight

222.28 g/mol
Source PubChem
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CAS No.

5451-76-3
Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name 2-Butoxyethyl benzoate
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Record name 2-Butoxyethyl benzoate
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Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name 2-butoxyethyl benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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